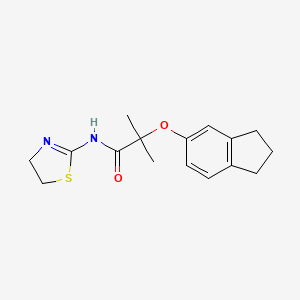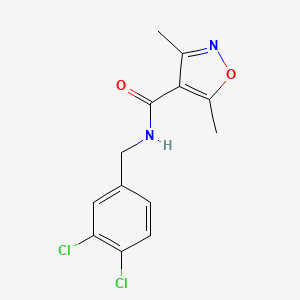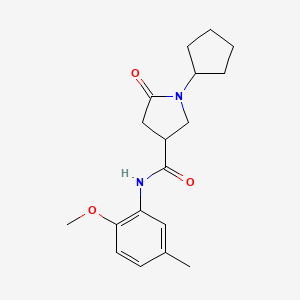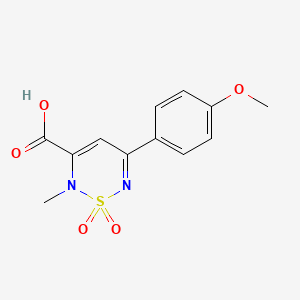
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-methylpropanamide
説明
Synthesis Analysis
The synthesis of compounds structurally related to 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-methylpropanamide involves various chemoselective reactions and methodologies. For instance, chemoselective reactions of related compounds with electrophiles have been explored, leading to the formation of chiral hexahydro-4-pyrimidinones and oxazolidines, as elucidated by the work of Hajji et al. (2002) (Hajji et al., 2002). This showcases the intricate synthesis routes possible for such complex molecules.
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the properties and reactivity of a compound. Studies such as those by Sharma et al. (2016) (Sharma et al., 2016) have detailed the crystal structure of similar compounds, emphasizing the significance of N-H···S, C-H···O, and N-H···O hydrogen bonds along with π···π interactions, which are critical for stabilizing the molecular assembly.
Chemical Reactions and Properties
Chemical reactions and properties of such compounds involve understanding their reactivity towards various reagents and conditions. The work by Kumar et al. (2013) (Kumar et al., 2013) on the chemoselective thionation-cyclization of functionalized enamides to yield thiazoles is an example of the chemical versatility of related molecular frameworks.
科学的研究の応用
Sulfonamide Research Applications
Sulfonamides, featuring a similar structural motif to the query compound, have been extensively studied for their various pharmacological applications. Research has highlighted the versatility of the sulfonamide group in drug development, particularly in areas such as carbonic anhydrase inhibitors (CAIs) for antiglaucoma treatments, antitumor activities targeting tumor-associated isoforms CA IX/XII, and as selective agents for treating different diseases. The development of novel sulfonamides as selective drugs for specific conditions indicates the potential for compounds with similar functional groups to be explored for diverse therapeutic applications (Carta, Scozzafava, & Supuran, 2012).
DNA Binding and Anticancer Applications
Another area of interest is the binding of certain compounds to DNA, influencing anticancer activities. Studies on compounds like Hoechst 33258, which binds to the minor groove of DNA, show the potential of similar compounds to be used in targeting specific DNA sequences, offering pathways for rational drug design in anticancer research. This highlights the potential research applications of compounds capable of interacting with DNA in specific ways, which could be leveraged for developing new anticancer therapies (Issar & Kakkar, 2013).
Neuroplasticity and Antidepressant Research
Compounds affecting neuroplasticity represent a significant area of research, especially in the context of developing fast-acting antidepressants. Studies have shown that both ketamine and classical psychedelics induce synaptic, structural, and functional changes in the brain, particularly in the prefrontal cortex. These changes facilitate adaptive rewiring of pathological neurocircuitry, offering insights into the therapeutic effects of these compounds. This suggests that research into compounds affecting neuroplasticity could provide valuable information for developing new treatments for depressive disorders (Aleksandrova & Phillips, 2021).
特性
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-16(2,14(19)18-15-17-8-9-21-15)20-13-7-6-11-4-3-5-12(11)10-13/h6-7,10H,3-5,8-9H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKKUIRKVSXOED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=NCCS1)OC2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl ({4-allyl-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4621782.png)
![ethyl (5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate](/img/structure/B4621789.png)
![1-[(1,2-dimethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B4621794.png)
![9-[2-(allyloxy)ethyl]-9H-carbazole](/img/structure/B4621799.png)
![N-[1-(4-chlorophenyl)propyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4621811.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-pyridinylmethyl)-1-piperazinyl]acetamide](/img/structure/B4621817.png)

![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide](/img/structure/B4621832.png)



![2-[(3,4-diethoxyphenyl)acetyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B4621847.png)
![1,8,8-trimethyl-3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B4621848.png)
![N-allyl-2-{[(6-bromo-2-naphthyl)oxy]acetyl}hydrazinecarbothioamide](/img/structure/B4621858.png)